1-Ethyl-N,N-dimethyl-2-(pyridin-2-yl)-1H-benzo[d]imidazole-5-sulfonamide
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Overview
Description
1-Ethyl-N,N-dimethyl-2-(pyridin-2-yl)-1H-benzo[d]imidazole-5-sulfonamide is a complex organic compound featuring a benzimidazole core, a pyridine ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-N,N-dimethyl-2-(pyridin-2-yl)-1H-benzo[d]imidazole-5-sulfonamide typically involves multi-step organic reactions. One common approach is the condensation of 2-aminopyridine with an appropriate aldehyde to form the pyridine-imidazole core. This is followed by sulfonation using sulfonyl chloride under basic conditions to introduce the sulfonamide group. The final step involves the alkylation of the nitrogen atoms with ethyl and dimethyl groups using alkyl halides in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as crystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-N,N-dimethyl-2-(pyridin-2-yl)-1H-benzo[d]imidazole-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
1-Ethyl-N,N-dimethyl-2-(pyridin-2-yl)-1H-benzo[d]imidazole-5-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound is studied for its potential use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.
Mechanism of Action
The mechanism of action of 1-Ethyl-N,N-dimethyl-2-(pyridin-2-yl)-1H-benzo[d]imidazole-5-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzyme active sites, inhibiting their activity. The pyridine ring can interact with aromatic residues in proteins, enhancing binding affinity. These interactions disrupt normal cellular processes, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine ring and amide functionality but lack the benzimidazole core and sulfonamide group.
Imidazo[1,2-a]pyridines: These compounds have a similar imidazole-pyridine structure but differ in the substitution pattern and functional groups.
Uniqueness
1-Ethyl-N,N-dimethyl-2-(pyridin-2-yl)-1H-benzo[d]imidazole-5-sulfonamide is unique due to its combination of a benzimidazole core, pyridine ring, and sulfonamide group. This unique structure allows for diverse interactions with biological targets, making it a versatile compound for various applications.
Properties
CAS No. |
852681-12-0 |
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Molecular Formula |
C16H18N4O2S |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
1-ethyl-N,N-dimethyl-2-pyridin-2-ylbenzimidazole-5-sulfonamide |
InChI |
InChI=1S/C16H18N4O2S/c1-4-20-15-9-8-12(23(21,22)19(2)3)11-14(15)18-16(20)13-7-5-6-10-17-13/h5-11H,4H2,1-3H3 |
InChI Key |
FMCDJFGRDIVKSU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)S(=O)(=O)N(C)C)N=C1C3=CC=CC=N3 |
Origin of Product |
United States |
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